The compound 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolopyrimidine class, which has been the subject of extensive research due to its diverse pharmacological properties. Pyrazolopyrimidines are heterocyclic compounds that have been synthesized and modified to enhance their biological activities, including anti-inflammatory, antimicrobial, hypoglycemic, and kinase inhibitory effects. These compounds have shown promise in various therapeutic areas, leading to the development of novel drugs for the treatment of diseases such as hypertension, acute ischemic stroke, and diabetes.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has the molecular formula and is classified as a member of the pyrazolo[1,5-a]pyrimidine family. This family is recognized for its varied biological activities, including antimicrobial and anticancer properties. The compound is identified by the CAS number 869941-96-8 and has a molecular weight of 177.16 g/mol .
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. The most common method includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems.
The molecular structure of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a pyrazolo-pyrimidine core with a methyl group at the 6-position and a carboxylic acid group at the 3-position.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is linked to its interaction with transient receptor potential canonical 6 (TRPC6) proteins.
The modulation of TRPC6 channel activity by this compound suggests potential therapeutic applications in conditions where calcium signaling is disrupted.
The scientific applications of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are extensive:
Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic systems comprising fused pyrazole and pyrimidine rings. The systematic name "pyrazolo[1,5-a]pyrimidine" indicates the bridgehead atoms and ring fusion orientation according to International Union of Pure and Applied Chemistry (IUPAC) conventions. For the specific derivative discussed here:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
CAS Registry Number | 62908-85-4 [6] |
Molecular Formula | C8H7N3O2 |
InChI Key | JCNOXGKQXXFWCM-UHFFFAOYSA-N [2] |
Canonical SMILES | CC1=CN2C(=NC=C2C(=O)O)N=C1 |
The compound emerged as a synthetic target in the late 20th century amid growing interest in pyrazolopyrimidine scaffolds for pharmaceutical applications. While an exact first synthesis report is obscured in patent literature, its commercial availability since the early 2000s reflects its established role in drug discovery pipelines. The CAS registry (62908-85-4) formally catalogues its unique chemical identity [6]. Early synthetic routes were adapted from classical pyrazolo[1,5-a]pyrimidine cyclocondensation methodologies, later optimized for industrial-scale production [3] [6].
This scaffold occupies a privileged chemical space:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: